1-(3-iodophenyl)-2-methyl-5-phenyl-1H-pyrrole
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Overview
Description
1-(3-Iodophenyl)-2-methyl-5-phenyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an iodine atom attached to the phenyl ring, a methyl group attached to the pyrrole ring, and a phenyl group attached to the pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(3-iodophenyl)-2-methyl-5-phenyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 3-iodoaniline with acetophenone in the presence of a base to form the corresponding imine. This imine is then cyclized using a suitable cyclization agent to yield the desired pyrrole compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(3-Iodophenyl)-2-methyl-5-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding pyrrole oxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding reduced pyrrole derivative.
Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles such as thiolates or amines under suitable conditions. For example, the reaction with thiolates can yield the corresponding thiophenyl derivative.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Iodophenyl)-2-methyl-5-phenyl-1H-pyrrole has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological studies, this compound can be used as a probe to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-iodophenyl)-2-methyl-5-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The iodine atom in the phenyl ring can participate in halogen bonding interactions with biological macromolecules, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Iodophenyl)-2-methyl-5-phenyl-1H-pyrrole can be compared with other similar compounds such as:
1-(3-Iodophenyl)-2-methyl-1H-pyrrole: This compound lacks the phenyl group attached to the pyrrole ring, which may result in different chemical and biological properties.
1-(3-Iodophenyl)-5-phenyl-1H-pyrrole: This compound lacks the methyl group attached to the pyrrole ring, which may affect its reactivity and interactions with biological targets.
1-(3-Iodophenyl)-2,5-dimethyl-1H-pyrrole: This compound has an additional methyl group attached to the pyrrole ring, which may influence its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which allows for distinct chemical reactivity and biological interactions.
Properties
Molecular Formula |
C17H14IN |
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Molecular Weight |
359.20 g/mol |
IUPAC Name |
1-(3-iodophenyl)-2-methyl-5-phenylpyrrole |
InChI |
InChI=1S/C17H14IN/c1-13-10-11-17(14-6-3-2-4-7-14)19(13)16-9-5-8-15(18)12-16/h2-12H,1H3 |
InChI Key |
ZBKFAQDLOPISJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)I)C3=CC=CC=C3 |
Origin of Product |
United States |
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